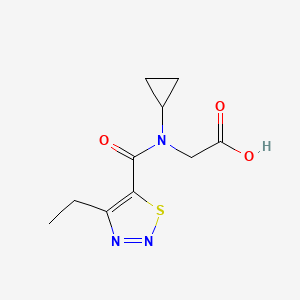![molecular formula C20H25BrO2Si B14912946 (4-Bromo-phenyl)-dimethyl-[2-(tetrahydro-pyran-2-yloxymethyl)-phenyl]-silane](/img/structure/B14912946.png)
(4-Bromo-phenyl)-dimethyl-[2-(tetrahydro-pyran-2-yloxymethyl)-phenyl]-silane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(4-Bromo-phenyl)-dimethyl-[2-(tetrahydro-pyran-2-yloxymethyl)-phenyl]-silane is a complex organosilicon compound It features a brominated phenyl group, a dimethylsilyl group, and a tetrahydropyran-2-yloxymethyl group attached to a phenyl ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (4-Bromo-phenyl)-dimethyl-[2-(tetrahydro-pyran-2-yloxymethyl)-phenyl]-silane typically involves multiple steps One common method starts with the bromination of phenylsilane to introduce the bromine atom at the para position This is followed by the protection of the hydroxyl group on the phenyl ring using tetrahydropyran to form the tetrahydropyran-2-yloxymethyl group
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Catalysts such as platinum or palladium complexes are often employed to facilitate the hydrosilylation step efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
(4-Bromo-phenyl)-dimethyl-[2-(tetrahydro-pyran-2-yloxymethyl)-phenyl]-silane undergoes various chemical reactions, including:
Oxidation: The brominated phenyl group can be oxidized to form corresponding phenols.
Reduction: The bromine atom can be reduced to form the corresponding phenylsilane.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium azide or thiourea in polar solvents like dimethylformamide.
Major Products
Oxidation: Formation of phenolic derivatives.
Reduction: Formation of phenylsilane derivatives.
Substitution: Formation of various substituted phenylsilane derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(4-Bromo-phenyl)-dimethyl-[2-(tetrahydro-pyran-2-yloxymethyl)-phenyl]-silane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organosilicon compounds.
Biology: Investigated for its potential as a bioactive molecule in drug discovery.
Medicine: Explored for its potential use in developing new therapeutic agents.
Industry: Utilized in the production of advanced materials with unique properties, such as high thermal stability and resistance to oxidation.
Mécanisme D'action
The mechanism of action of (4-Bromo-phenyl)-dimethyl-[2-(tetrahydro-pyran-2-yloxymethyl)-phenyl]-silane involves its interaction with specific molecular targets. The brominated phenyl group can engage in halogen bonding with biological molecules, while the dimethylsilyl group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The tetrahydropyran-2-yloxymethyl group can act as a protecting group, preventing premature reactions and ensuring the compound reaches its target site intact.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (4-Chloro-phenyl)-dimethyl-[2-(tetrahydro-pyran-2-yloxymethyl)-phenyl]-silane
- (4-Fluoro-phenyl)-dimethyl-[2-(tetrahydro-pyran-2-yloxymethyl)-phenyl]-silane
- (4-Iodo-phenyl)-dimethyl-[2-(tetrahydro-pyran-2-yloxymethyl)-phenyl]-silane
Uniqueness
(4-Bromo-phenyl)-dimethyl-[2-(tetrahydro-pyran-2-yloxymethyl)-phenyl]-silane is unique due to the presence of the bromine atom, which can participate in specific halogen bonding interactions that are not possible with other halogens. This can lead to distinct reactivity and interaction profiles, making it a valuable compound for specialized applications in research and industry.
Propriétés
Formule moléculaire |
C20H25BrO2Si |
|---|---|
Poids moléculaire |
405.4 g/mol |
Nom IUPAC |
(4-bromophenyl)-dimethyl-[2-(oxan-2-yloxymethyl)phenyl]silane |
InChI |
InChI=1S/C20H25BrO2Si/c1-24(2,18-12-10-17(21)11-13-18)19-8-4-3-7-16(19)15-23-20-9-5-6-14-22-20/h3-4,7-8,10-13,20H,5-6,9,14-15H2,1-2H3 |
Clé InChI |
PAZOWDHLIQJGOX-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C1=CC=C(C=C1)Br)C2=CC=CC=C2COC3CCCCO3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


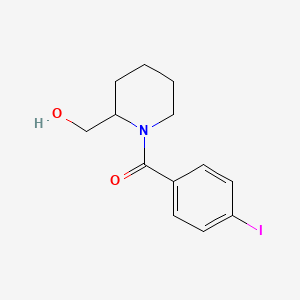
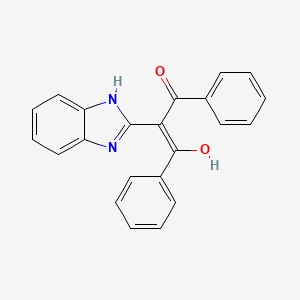

![3-Methyl-4,5-dihydrocyclopenta[c]pyrazol-6(2H)-one](/img/structure/B14912893.png)
![3,4-dimethoxy-5-oxo-7,8,13,13b-tetrahydro-5H-benzo[1,2]indolizino[8,7-b]indole-7-carboxylic acid](/img/structure/B14912895.png)
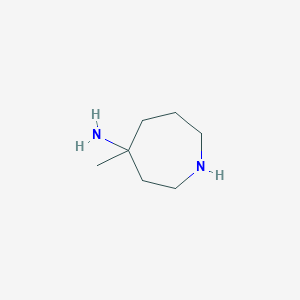
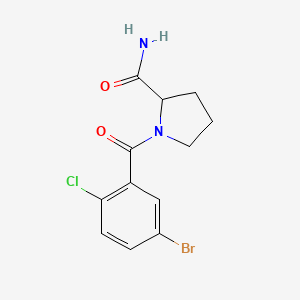
![2-[4-(2-methylpropyl)phenyl]-N-{4-[(E)-2-phenylethenyl]phenyl}propanamide](/img/structure/B14912919.png)
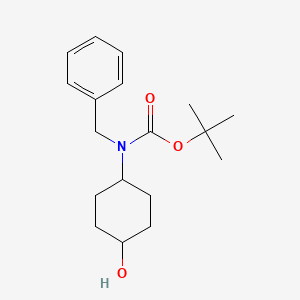

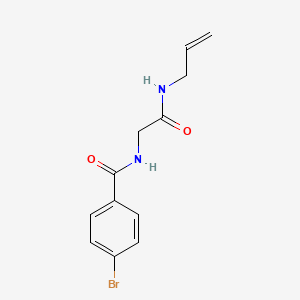

![1-([1,1'-Biphenyl]-2-yl)-2-(dicyclohexylphosphanyl)-1H-indole](/img/structure/B14912952.png)
